3-Fluorobenzyl isocyanate

Catalog No.
S667752
CAS No.
102422-56-0
M.F
C8H6FNO
M. Wt
151.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobenzyl isocyanate

CAS Number

102422-56-0

Product Name

3-Fluorobenzyl isocyanate

IUPAC Name

1-fluoro-3-(isocyanatomethyl)benzene

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C8H6FNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2

InChI Key

PHRJTGPFEAUEBC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CN=C=O

Canonical SMILES

C1=CC(=CC(=C1)F)CN=C=O

3-Fluorobenzyl isocyanate is an organic compound with the molecular formula C8H6FNOC_8H_6FNO and a molecular weight of approximately 151.14 g/mol. It is characterized by its structure, which includes a fluorine atom attached to a benzyl group, along with an isocyanate functional group. The compound is typically a colorless liquid with a boiling point of 209°C and a flash point of 91°C, indicating its volatility and potential hazards upon exposure .

The compound is classified under several hazard categories, including acute toxicity and skin irritation, making proper handling essential. It may cause allergic reactions, respiratory issues, and skin irritation upon contact or inhalation .

3-Fluorobenzyl isocyanate is likely to share the hazards associated with other isocyanates:

  • Toxicity: Isocyanates are respiratory irritants and can cause eye irritation, skin sensitization, and allergic reactions [].
  • Flammability: Information not available, but organic compounds with similar structures can be flammable.
  • Reactivity: Reacts with water and alcohols, releasing toxic gases.

Organic Synthesis

  • Synthesis of Carbamates and Urethanes: 3-Fluorobenzyl isocyanate reacts with various alcohols and amines to form carbamates and urethanes, respectively. These functional groups are prevalent in pharmaceuticals, agrochemicals, and materials science [].
  • Click Chemistry: The isocyanate group can participate in click chemistry reactions, allowing the formation of diverse and complex molecules with high efficiency and selectivity [].

Material Science

  • Polymer Synthesis: 3-Fluorobenzyl isocyanate can be incorporated into polymer chains through reactions with various functional groups present in polymers. This modification can influence the properties of the resulting polymers, such as thermal stability, mechanical strength, and surface properties [].
  • Surface Modification: The reactive isocyanate group can be used to covalently bond 3-fluorobenzyl isocyanate to different surfaces. This technique is employed to introduce specific functionalities onto surfaces, tailoring them for various applications like biosensors, microfluidics, and drug delivery systems [].

Medicinal Chemistry

  • Drug Discovery and Development: 3-Fluorobenzyl isocyanate can serve as a building block for synthesizing novel drug candidates. The presence of the fluorine atom can potentially improve the drug's pharmacokinetic properties, such as metabolic stability and bioavailability [].
Typical of isocyanates. These include:

  • Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas or carbamates.
  • Polymerization: It can participate in polymerization reactions, especially when reacted with polyols to produce polyurethane materials.
  • Hydrolysis: In the presence of moisture, it can hydrolyze to form 3-fluorobenzylamine and carbon dioxide.

These reactions highlight its utility in synthesizing various organic compounds and materials .

While specific biological activity data for 3-fluorobenzyl isocyanate is limited, compounds containing isocyanate groups are known for their reactivity towards biological nucleophiles. This reactivity can lead to potential toxicity or allergenic effects. For instance, exposure to isocyanates has been linked to respiratory sensitization and allergic reactions in occupational settings .

Studies on similar compounds suggest that the presence of the fluorine atom may influence the compound's reactivity and biological interactions, potentially enhancing its toxicity compared to non-fluorinated analogs .

3-Fluorobenzyl isocyanate can be synthesized through several methods:

  • From 3-Fluorobenzylamine: Reacting 3-fluorobenzylamine with phosgene or a suitable carbonyl diimidazole can yield the desired isocyanate.
  • Direct Fluorination: Starting from benzyl isocyanate, fluorination using fluorinating agents can introduce the fluorine atom at the ortho or para position relative to the isocyanate group.
  • Carbonylation: The reaction of 3-fluorobenzyl chloride with potassium cyanate under basic conditions may also produce 3-fluorobenzyl isocyanate.

These methods vary in complexity and yield, allowing for flexibility depending on available reagents and desired quantities .

3-Fluorobenzyl isocyanate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
  • Material Science: Used in the production of polyurethane foams and coatings due to its reactivity with polyols.
  • Agricultural Chemicals: It may be involved in synthesizing agrochemicals or pesticides.

Its unique properties make it valuable in developing specialized materials and chemicals across multiple industries .

Research into the interactions of 3-fluorobenzyl isocyanate primarily focuses on its reactivity with biological molecules. Studies indicate that isocyanates can react with proteins, leading to modifications that may result in allergic responses. Additionally, interaction studies involving similar compounds suggest that substituents like fluorine can enhance reactivity towards nucleophiles, impacting their biological effects and potential toxicity profiles .

Several compounds share structural similarities with 3-fluorobenzyl isocyanate. Here are some notable examples:

Compound NameMolecular FormulaCAS NumberUnique Features
3-Fluorophenyl isocyanateC7H4FNOC_7H_4FNO404-71-7Lacks the benzyl group; used similarly in synthesis.
Benzyl isocyanateC8H9NOC_8H_9NO103-71-9Non-fluorinated version; less reactive than fluorinated counterparts.
4-Fluorobenzyl isocyanateC8H6FNOC_8H_6FNO102422-55-9Similar structure but different positioning of fluorine; may exhibit different reactivity.

The presence of the fluorine atom in 3-fluorobenzyl isocyanate enhances its electrophilicity compared to non-fluorinated analogs, making it more reactive towards nucleophiles. This unique feature contributes to its distinct applications in synthesis and material science .

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-15

Explore Compound Types